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molecular formula C9H11ClN2 B2471193 2-(Benzylamino)acetonitrile hydrochloride CAS No. 63086-36-2

2-(Benzylamino)acetonitrile hydrochloride

Cat. No. B2471193
M. Wt: 182.65
InChI Key: OJUIRUMDLUMSTN-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

To a solution of 92 g (725 mmol) of oxalyl chloride in 188 ml of 1,2-dichlorobenzene are added 26.5 g (145 mmol) of N-benzylaminoacetonitrile. The solution is heated to 60° C. for 20 min and to 90° C. for 6 h. It is allowed to cool and left at this temperature for 15 h. The solvent is removed under reduced pressure and the residue is eluted with silica gel and with a gradient from cyclohexane to 5:1 cyclohexane/ethyl acetate. The product fractions are combined and concentrated to dryness under reduced pressure. The residue is crystallized from diethyl ether. This affords 22 g (60% of theory) of the desired compound.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[CH:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH:14][CH2:15][C:16]#[N:17])=[CH:9][CH:8]=1.[ClH:18]>ClC1C=CC=CC=1Cl>[CH2:13]([N:14]1[CH:15]=[C:16]([Cl:18])[N:17]=[C:1]([Cl:6])[C:2]1=[O:3])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
26.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)CNCC#N.Cl
Name
Quantity
188 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
WASH
Type
WASH
Details
the residue is eluted with silica gel and with a gradient from cyclohexane to 5:1 cyclohexane/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(=NC(=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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